
2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol (TFM-TMD) is a novel compound that has recently been synthesized and studied for its potential applications in the field of scientific research. It is a member of the boron-containing phenols, which are a class of compounds that have been the subject of intense research due to their interesting and diverse properties. TFM-TMD has been found to have numerous potential applications in the fields of chemistry, biochemistry, and medicine.
Mecanismo De Acción
2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been shown to interact with enzymes in a variety of ways. It has been found to bind to the active site of enzymes, blocking their activity and preventing the formation of their products. In addition, 2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been found to inhibit the enzymatic activity of certain enzymes by forming covalent bonds with the active site.
Biochemical and Physiological Effects
2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been found to be a potent inhibitor of several enzymes, including cytochrome P450 enzymes. In addition, it has been found to have anti-inflammatory and antioxidant properties, as well as to inhibit the growth of certain bacteria and fungi. These effects have been studied in both in vitro and in vivo experiments, and have been shown to be effective in a variety of contexts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has several advantages for use in laboratory experiments. It is a highly stable compound, and can be stored in solution for long periods of time without degradation. In addition, it is easy to synthesize, and can be produced in high yields. However, it is important to note that 2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is a highly toxic compound, and should be handled with extreme caution.
Direcciones Futuras
2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has a wide range of potential applications in the field of scientific research. Future research should focus on further exploring its potential as an inhibitor of enzymes, as well as its anti-inflammatory and antioxidant properties. In addition, further studies should be conducted to investigate its potential as an inhibitor of bacterial and fungal growth. Finally, further research should be conducted to explore the structure-activity relationships of boron-containing phenols, as well as their potential applications in medicine and biochemistry.
Métodos De Síntesis
2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol can be synthesized through a two-step reaction involving the condensation of 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl phenol with trifluoromethyl chloride. The first step involves the formation of an intermediate compound, 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl 2-chlorophenol, which is then reacted with trifluoromethyl chloride to form the final product, 2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol. This reaction has been demonstrated to be efficient and reproducible, producing high yields of the desired compound.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been found to have numerous potential applications in the field of scientific research. It has been used in studies examining the structure-activity relationships of boron-containing phenols, as well as in the synthesis of new compounds with potential applications in medicine and biochemistry. In addition, 2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been explored as a potential inhibitor of enzymes, such as the cytochrome P450 family of enzymes, which are important for the metabolism of drugs and toxins.
Propiedades
IUPAC Name |
2-(trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O3/c1-8-7-12(2,3)20-14(19-8)9-4-5-11(18)10(6-9)13(15,16)17/h4-6,8,18H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADHXNGEHSTEAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

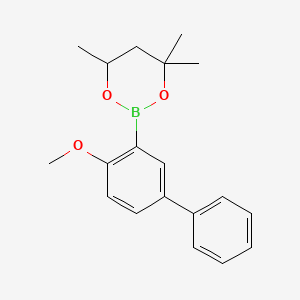


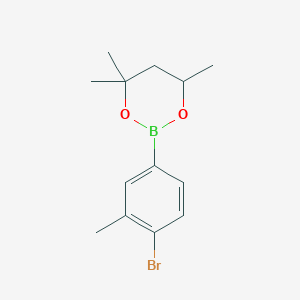

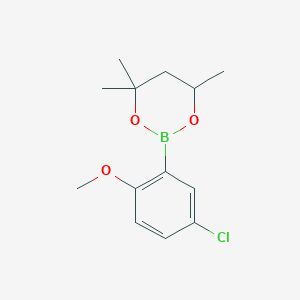
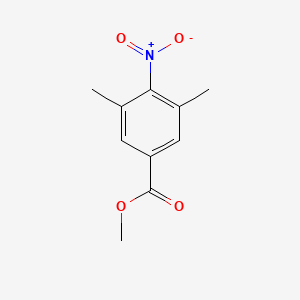





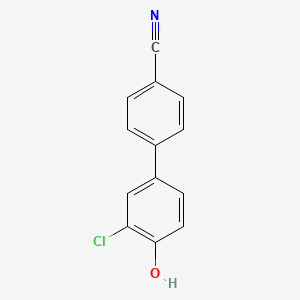
![2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323723.png)